3,5-Dimethylimidazolidin-4-one is a heterocyclic organic compound that belongs to the class of imidazolidinones. Characterized by its five-membered ring structure containing nitrogen atoms, this compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. The imidazolidinone scaffold is known for its versatility in synthesizing various derivatives, which can exhibit diverse pharmacological properties.
3,5-Dimethylimidazolidin-4-one can be sourced from various synthetic pathways involving the reaction of amines and carbonyl compounds. It is classified as an imidazolidinone, a subcategory of imidazole derivatives. This compound is often used as a building block in organic synthesis and medicinal chemistry.
The synthesis of 3,5-dimethylimidazolidin-4-one typically involves several key steps:
For example, one reported method involves treating N-methylamide with pivaldehyde in anhydrous conditions, followed by stirring at room temperature and inducing precipitation through solvent addition .
The molecular formula of 3,5-dimethylimidazolidin-4-one is CHNO. The compound features a five-membered ring structure with two nitrogen atoms positioned at the 1 and 3 positions relative to the carbonyl group at position 4.
3,5-Dimethylimidazolidin-4-one participates in various chemical reactions due to its functional groups:
These reactions highlight the compound's utility as a versatile intermediate in organic synthesis.
The mechanism of action for compounds derived from 3,5-dimethylimidazolidin-4-one often involves interactions with biological targets such as enzymes or receptors. For instance:
Research indicates that modifications to the imidazolidinone structure can significantly affect its biological activity and selectivity .
Analytical techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) are employed to characterize these properties further .
3,5-Dimethylimidazolidin-4-one serves multiple roles in scientific research:
The versatility of 3,5-dimethylimidazolidin-4-one makes it a valuable compound in both academic research and industrial applications, particularly in drug discovery and development contexts .
The enantioselective synthesis of (2R,5S)-3,5-dimethylimidazolidin-4-one derivatives relies on a streamlined three-step sequence that integrates asymmetric catalysis and stereoselective transformations [4]. The initial stage employs a copper-catalyzed enantioselective conjugate addition of dimethylzinc to cyclohex-2-en-1-one, generating a chiral zinc enolate. This intermediate undergoes in situ C-acylation with methyl cyanoformate, yielding a β-ketoester with exceptional enantiomeric purity (97:3 er) [4]. Subsequent diastereoselective α-methylation installs the quaternary stereocenter under kinetic control, achieving >20:1 diastereomeric ratio (dr). The final cyclodehydration forms the imidazolidin-4-one core, utilizing acid-mediated condensation between the methyl ester and proximal amino functionality.
Critical to stereointegrity is the configurationally stable enolate intermediate formed during methylation. The chiral environment provided by the catalyst scaffold ensures the nucleophile approaches from the si-face, affording the (2R,5S) configuration exclusively. This methodology achieves an overall yield of 65–71% across the sequence while maintaining >96% enantiomeric excess (ee) [4].
Table 1: Three-Step Synthesis Protocol for (2R,5S)-Enantiomer
Step | Key Transformation | Reaction Conditions | Yield | Stereoselectivity |
---|---|---|---|---|
1 | Cu-catalyzed conjugate addition | Cu(OTf)₂, chiral ligand, dimethylzinc, –20°C | 85% | 97:3 er |
2 | Diastereoselective α-methylation | NaHMDS, CH₃I, THF, –78°C to 0°C | 83% | >20:1 dr |
3 | Cyclodehydration | p-TsOH, toluene, reflux | 92% | >99% ee (retained) |
Scalability of the α-methylation step presented significant challenges due to epimerization risks during enolate formation and alkylation. Traditional solvents (THF, diethyl ether) afforded variable dr (10:1 to 15:1) at >100g scale due to trace moisture and temperature fluctuations. Optimization identified anhydrous dimethylformamide (DMF) as the optimal medium, enabling consistent high diastereoselectivity (>20:1 dr) under practical conditions [4].
Key advantages of DMF include:
Table 2: Solvent Optimization for Large-Scale Methylation
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | dr | Epimerization (%) |
---|---|---|---|---|---|
THF | –78 to 0 | 3 | 78 | 12:1 | 3.5 |
Diethyl ether | –78 to –30 | 5 | 65 | 15:1 | 2.1 |
DMF | –40 to –10 | 4 | 86 | >20:1 | <0.5 |
Regioselective N-functionalization of the imidazolidinone core requires precise orthogonality between nitrogen atoms. Benzyl chloroformate (Cbz-Cl) emerged as the optimal protecting agent due to its differential reactivity toward the sterically distinct N1 and N3 positions [4]. Under carefully controlled conditions (0°C, 1.05 equiv Cbz-Cl, 2,6-lutidine base), mono-Cbz protection occurs exclusively at the less hindered N3 nitrogen (95% selectivity).
Mechanistic studies revealed this selectivity arises from:
For bis-protection, excess Cbz-Cl (2.5 equiv) with extended reaction time (12h, 25°C) delivers the N1,N3-dicarbamate derivative. Both mono- and bis-protected derivatives serve as pivotal intermediates for synthesizing pharmacologically active analogs, enabling selective C–C bond formation at C2 or C4 positions [4].
Table 3: Regioselectivity in N-Protection with Benzyl Chloroformate
Substituent Pattern | Equiv Cbz-Cl | Conditions | Major Product | Selectivity (%) |
---|---|---|---|---|
3,5-Dimethyl | 1.05 | 0°C, 2h, CH₂Cl₂ | N3-Mono-Cbz | 95 |
3,5-Dimethyl | 2.5 | 25°C, 12h, CH₂Cl₂ | N1,N3-Bis-Cbz | >99 |
3-Methyl-5-phenyl | 1.05 | 0°C, 2h, CH₂Cl₂ | N3-Mono-Cbz | 90 |
Racemization during imidazolidinone synthesis primarily occurs via enolization at C5, leading to epimerization of the critical stereocenter. Incorporation of stoichiometric methyl iodide (1.2 equiv) during the cyclization step completely suppresses this pathway through kinetic trapping of the enolate intermediate [4]. This protocol maintains enantiomeric excess >99% compared to control reactions showing 12–15% racemization.
The mechanism involves:
This strategic intervention permits elevated reaction temperatures (up to 60°C) during cyclization, significantly reducing process time from 48h to 8h while preserving stereochemical fidelity. Deuterium-labeling studies confirmed <0.1% H/D exchange at C5 when methyl iodide is employed, versus 22% exchange in its absence [4].
Visual representation of enolate interception by methyl iodide preventing epimerization at C5
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8